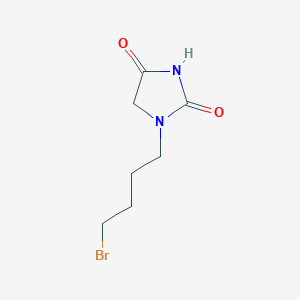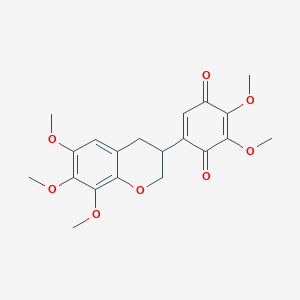
Abruquinone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Abruquinone B can be isolated from the methanol-soluble fractions of Abrus precatorius roots. The isolation process involves several steps, including extraction, fractionation, and purification using chromatographic techniques. The structures of the compounds are elucidated using spectroscopic analyses such as 1D and 2D NMR, and high-resolution electrospray ionization mass spectrometry (HRESI-MS) .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions: Abruquinone B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to introduce different functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
Abruquinone B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of isoflavanquinones and their derivatives.
Medicine: Explored for its potential antimalarial and anticancer properties.
Mechanism of Action
The mechanism of action of Abruquinone B involves multiple molecular targets and pathways. It has been shown to inhibit the growth of bacteria by interfering with their cell wall synthesis and metabolic processes . Additionally, its antiproliferative effects are attributed to the induction of apoptosis through the upregulation of p21 and p53 proteins . The compound also exhibits antimalarial activity by targeting the Plasmodium falciparum parasite .
Comparison with Similar Compounds
- Abruquinone A
- Abruquinone E
- Abruquinone G
- Isoflavanquinones from other plant sources
Properties
Molecular Formula |
C20H22O8 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2,3-dimethoxy-5-(6,7,8-trimethoxy-3,4-dihydro-2H-chromen-3-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H22O8/c1-23-14-7-10-6-11(9-28-16(10)20(27-5)18(14)25-3)12-8-13(21)17(24-2)19(26-4)15(12)22/h7-8,11H,6,9H2,1-5H3 |
InChI Key |
TZOHVRDKXUMVIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CC(CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione](/img/structure/B14143827.png)
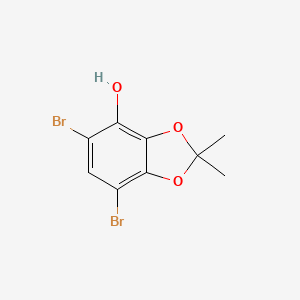
![1'-(1-Phenylpropan-2-yl)[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14143842.png)
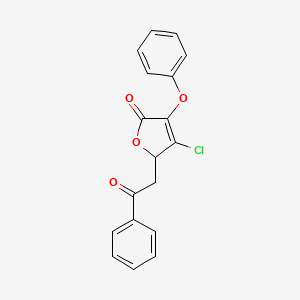
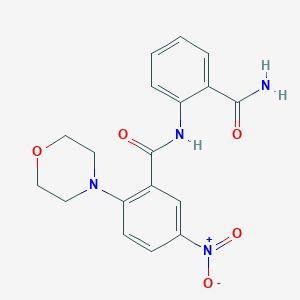
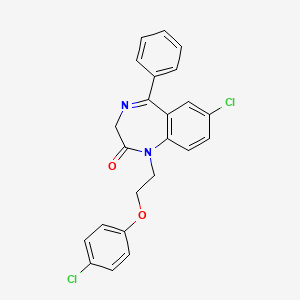
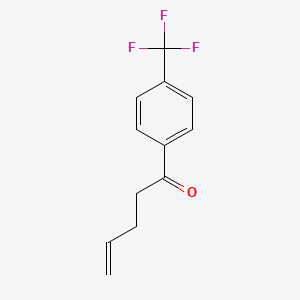
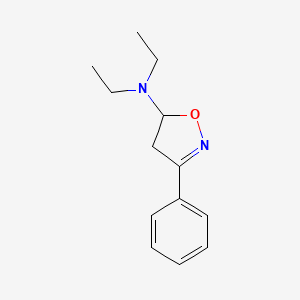
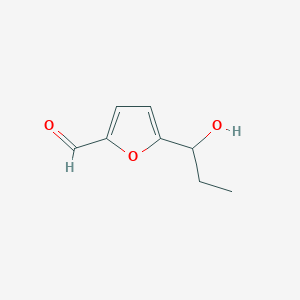
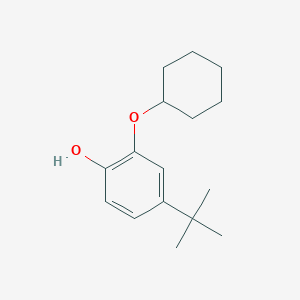
![N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide](/img/structure/B14143892.png)
![2-Cyano-2-[(2-nitro-phenyl)-hydrazono]-thioacetamide](/img/structure/B14143904.png)
